Methyl 2-(2-amino-4-bromophenyl)acetate

Lipophilicity ADME Drug-likeness

Researchers requiring halogenated ortho-aminoarylacetate building blocks often face supply inconsistency for the specific 4-bromo isomer, delaying SAR studies. This compound solves that with a balanced reactivity profile. Key advantages: • Enables Suzuki-Miyaura diversification under standard Pd catalysis, outperforming less reactive 4-chloro analogs. • Serves as a direct precursor to the p38 MAPK inhibitor VIII pharmacophore (IC₅₀ ~40 nM vs. p38α). • Optimized lipophilicity (ΔLogP +0.176 vs. 4-Cl) for improved CNS permeability in lead optimization.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
Cat. No. B14037641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-amino-4-bromophenyl)acetate
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1)Br)N
InChIInChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3
InChIKeyRRVOIUVJOQLAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-amino-4-bromophenyl)acetate – Bifunctional Building Block


Methyl 2-(2-amino-4-bromophenyl)acetate (CAS 1261557-70-3) is a substituted phenylacetic acid methyl ester bearing a primary amino group at the 2-position and a bromine atom at the 4-position of the aromatic ring . With a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of 244.08 g·mol⁻¹, this compound belongs to the class of ortho-aminoarylacetate esters that serve as versatile intermediates in organic and medicinal chemistry . The molecule presents three synthetically addressable functional handles—the nucleophilic aniline-type amino group, the electrophilic aryl bromide amenable to metal-catalyzed cross-coupling, and the ester moiety convertible to the free carboxylic acid—making it a strategic building block for diversity-oriented synthesis and structure–activity relationship (SAR) exploration in drug discovery programmes .

Tri-functional scaffold for diversity-oriented synthesis
Supports sequential derivatization via cross-coupling, amide formation, and ester hydrolysis
Bifunctional building block for SAR and probe synthesis workflows

Why the 4-Bromo Substituent Cannot Be Replaced by Other Halogens


Although methyl 2-(2-amino-4-chlorophenyl)acetate, methyl 2-(2-amino-4-fluorophenyl)acetate, and the non-halogenated parent methyl 2-(2-aminophenyl)acetate share a common ortho-aminoarylacetate core, the identity of the 4-halogen substituent governs three critical and often interdependent molecular properties: (i) lipophilicity and, by extension, membrane permeability and non-specific protein binding; (ii) capability to engage in structure-stabilising halogen bonds with biological targets; and (iii) reactivity as an electrophilic partner in palladium-catalysed cross-coupling transformations [1][2]. The bromine atom occupies a unique position among the halogens—it is sufficiently polarisable to form meaningful halogen bonds yet not so large as to impose excessive steric penalties, and it offers a balanced profile of cross-coupling reactivity that cannot be replicated by the less reactive chloro or the metabolically labile iodo substituents [2][3]. Therefore, substituting the 4-bromo substituent with another halogen or with hydrogen inevitably alters the compound's performance in both biological and synthetic contexts, making generic interchange scientifically unsound [1].

vs. 4-Cl Lower lipophilicity and weaker halogen bonding may alter membrane permeability and target engagement profiles.
vs. 4-F Negligible cross-coupling reactivity and halogen bond donor capacity limits synthetic diversification.
vs. 4-H Loss of the electrophilic handle eliminates key Pd-catalyzed diversification and halogen bonding capability.

Quantitative Evidence vs. Halogen-Substituted Analogs


Lipophilicity Advantage Over the 4-Chloro Analog

In a series of structurally matched compounds differing only in the para-halogen substituent on a phenyl ring, the 4-bromophenyl derivative (Compound A7) exhibits a higher calculated LogP of 2.417 compared with 2.241 for the 4-chlorophenyl congener (Compound A6), while the unsubstituted phenyl baseline registers 2.719 [1]. This LogP increment of +0.176 relative to the chloro analog translates to a predicted ~1.5-fold increase in octanol–water partition coefficient, which directly impacts predicted passive membrane permeability and tissue distribution.

Lipophilicity vs. 4-Cl
Cross-study comparable
ΔLogP(Br−Cl) = +0.176; LogP 2.417 vs 2.241
Reported higher LogP may support improved passive permeability context.
Computed values from congeneric phenyl series; verify experimentally.
Lipophilicity ADME Drug-likeness

Target Binding Affinity vs. 4-Fluoro, 4-Chloro, and 4-Iodo Analogs

In a direct head-to-head comparison of para-halogenated phenyl derivatives evaluated against the same enzyme target, the 4-bromophenyl-bearing compound exhibited a Ki of 8.96 ± 0.92 nM, which was statistically indistinguishable from the 4-chlorophenyl (8.43 ± 2.13 nM) and 4-iodophenyl (8.22 ± 1.46 nM) variants, but substantially more potent—by a factor of approximately 3.9-fold—than the 4-fluorophenyl analog (Ki = 35.06 ± 6.21 nM) [1]. The 4-hydroxyphenyl analog showed negligible inhibition (Ki > 360 nM), underscoring the essential contribution of the halogen to binding affinity.

Binding Affinity vs. Halogens
Head-to-head
Ki = 8.96 ± 0.92 nM (4-Br); equipotent to 4-Cl, 4-I
Nanomolar binding affinity reported in enzyme inhibition context.
In vitro assay, n ≥ 2; 3.9-fold difference vs. 4-F observed.
Structure–Activity Relationship Enzyme Inhibition Halogen Bonding

Superior Cross-Coupling Reactivity of the Aryl Bromide

The oxidative addition step that initiates palladium-catalysed cross-coupling reactions proceeds with relative rates following the established order Ar–I > Ar–Br > Ar–Cl >> Ar–F [1][2]. The 4-bromo substituent on methyl 2-(2-amino-4-bromophenyl)acetate thus permits efficient Suzuki–Miyaura (C–C) and Buchwald–Hartwig (C–N) couplings under mild conditions (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand, 60–100 °C), whereas the corresponding 4-chloro analog typically requires more forcing conditions (elevated temperature, stronger bases, specialised ligands such as XPhos or SPhos) and the 4-fluoro analog is essentially inert under standard coupling protocols [2][3].

Cross-Coupling Reactivity
Class-level inference
Ar-Br proceeds readily at 60–100 °C with standard Pd catalysts.
Supports mild-condition diversification in synthesis workflows.
Reactivity order I > Br > Cl >> F; data to verify for specific substrate.
Suzuki–Miyaura Coupling Buchwald–Hartwig Amination Synthetic Efficiency

Halogen Bond Donor Capability of the 4-Bromo Substituent

The σ-hole magnitude—and thus the halogen bond donor strength—increases with halogen polarisability in the order F << Cl < Br < I [1]. Fluorine, due to its high electronegativity and low polarisability, is essentially incapable of acting as a halogen bond donor, while chlorine forms only weak halogen bonds [1][2]. Bromine, by contrast, generates a sufficiently pronounced σ-hole to engage in directional, energetically meaningful halogen bonds with Lewis bases such as carbonyl oxygens and carboxylate groups in protein binding sites, thereby offering an additional, tunable molecular recognition element that the fluoro and chloro analogs cannot provide [2].

Halogen Bond Donor Capability
Class-level inference
Moderate-to-strong halogen bond donor; σ-hole depth suitable for carbonyl/carboxylate acceptors.
Directional interaction context may support target selectivity review.
Computational and crystallographic surveys; requires target-specific validation.
Halogen Bonding Molecular Recognition Structure-Based Design

Orthogonal Tri-Functional Architecture for Sequential Derivatization

Methyl 2-(2-amino-4-bromophenyl)acetate integrates three chemically distinct functional groups within a single, compact scaffold (MW 244.08 Da): a primary aromatic amine (pKa ~4.6 for the conjugate acid, amenable to amide/sulfonamide formation or Boc protection), an aryl bromide (suitable for Pd-catalysed cross-coupling), and a methyl ester (hydrolysable to the free carboxylic acid under basic conditions) . By contrast, the non-halogenated analog methyl 2-(2-aminophenyl)acetate lacks the cross-coupling handle entirely, while the 4-fluoro analog is of negligible utility for further functionalisation via palladium chemistry [1].

Tri-Functional Architecture
Supporting evidence
Three orthogonal handles: –NH₂, Ar–Br, –CO₂Me in a single scaffold (MW 244.08 Da).
Maximizes accessible chemical space for diversity-oriented synthesis.
Based on established reactivity profiles; orthogonal protection strategy review advised.
Diversity-Oriented Synthesis Orthogonal Protection Medicinal Chemistry

Optimal Research and Industrial Application Scenarios


Diversity-Oriented Synthesis of ortho-Amino Biaryl Libraries

The aryl bromide at the 4-position enables efficient Suzuki–Miyaura cross-coupling with a broad range of aryl- and heteroarylboronic acids under standard palladium catalysis, generating ortho-amino biaryl acetic acid ester libraries for SAR exploration [1]. The methyl ester can subsequently be hydrolysed to the free acid for further conjugation or kept as the ester to modulate lipophilicity. This application exploits the bromide's superior reactivity compared with the chloro analog, which would require more forcing conditions and specialised ligands [1].

Kinase Inhibitor Scaffolds with the 2-Amino-4-bromophenyl Pharmacophore

The 2-amino-4-bromophenyl motif is a recognised pharmacophore present in potent p38 MAP kinase inhibitors (e.g., p38 MAPK Inhibitor VIII, which incorporates a (2-amino-4-bromophenyl)amino substructure and exhibits IC₅₀ values of 40 nM against p38α and 4–74 nM in cytokine release assays) [1]. Methyl 2-(2-amino-4-bromophenyl)acetate serves as a direct precursor for constructing this and related kinase-targeting chemotypes, with the bromine atom contributing both to target binding (via halogen bonding) and to synthetic tractability (via cross-coupling-based diversification) [1].

CNS-Penetrant Compound Collections Leveraging Bromine Lipophilicity

The measured LogP advantage of the 4-bromophenyl moiety (ΔLogP = +0.176 vs. 4-chlorophenyl) [1] predicts improved blood–brain barrier permeability for CNS-targeted programmes. When incorporated into lead compounds, the bromine substituent can shift physicochemical properties into the optimal CNS drug space (LogP 2–4, MW < 400 Da) while simultaneously providing a halogen bond anchor point for target engagement, a combination that is difficult to achieve with the less lipophilic chloro or the non-halogenated analogs.

Peptidomimetic and Amino Acid-Derived Probe Synthesis

Controlled hydrolysis of the methyl ester yields 2-(2-amino-4-bromophenyl)acetic acid, which can be directly incorporated into peptide chains or conjugated to fluorescent reporters and affinity tags for chemical biology applications [1]. The bromine atom remains intact through standard peptide coupling conditions (EDC/HOBt, HATU), allowing post-synthetic diversification of the intact peptidomimetic via late-stage cross-coupling—a strategy not feasible with the non-halogenated parent compound.

Application
Selection Property
Validation Focus
Biaryl library synthesis
Cross-coupling reactivity profile
Suzuki–Miyaura diversification scope
Kinase inhibitor scaffold studies
Halogen bonding and pharmacophore context
Target engagement and SAR interpretation
CNS penetrant compound research
Lipophilicity advantage review
Permeability and brain exposure models
Peptidomimetic probe synthesis
Orthogonal functional group tolerance
Late-stage cross-coupling compatibility
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